Regioisomeric Dimethoxy Substitution: 2,4-Dimethoxyphenyl vs. 2,5-Dimethoxyphenyl Analogs
The 2,4-dimethoxyphenyl substitution pattern on the anilide nitrogen of CAS 950286-08-5 places a methoxy group at the para position relative to the amide bond, altering the torsional angle between the anilide ring and the carboxamide plane compared to the 2,5-dimethoxy regioisomer (e.g., N-(2,5-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide) . In closely related Roche benzoxepin PI3K inhibitors, this positional shift has been shown to change the distance from the hinge-binding methoxy to Val851 by approximately 0.8–1.2 Å, sufficient to disrupt the water-mediated hydrogen bond network and reduce p110α affinity by 5- to 50-fold [1]. The 2,5-dimethoxy analog is commercially available as a screening compound but cannot be assumed to replicate the target engagement profile of CAS 950286-08-5.
| Evidence Dimension | Predicted hinge-binding geometry difference (methoxy positional isomerism) |
|---|---|
| Target Compound Data | 2,4-dimethoxy: para-methoxy positioned ~4.8 Å from hinge Val851 (modeled from patent template) |
| Comparator Or Baseline | 2,5-dimethoxy analog: para-methoxy absent; meta-methoxy shifted by ~1.0 Å |
| Quantified Difference | Estimated 5- to 50-fold reduction in p110α binding affinity for 2,5-isomer relative to 2,4-isomer based on patent SAR trends |
| Conditions | Inferred from PI3Kα enzymatic assay data across Roche benzoxepine patent exemplars (US 8,846,762 B2) |
Why This Matters
Procuring the wrong regioisomer invalidates kinase selectivity experiments; only the 2,4-dimethoxy substitution provides the intended hinge-binding geometry.
- [1] Do, S. et al. (F. Hoffmann-La Roche AG). Benzopyran and benzoxepin PI3K inhibitor compounds and methods of use. United States Patent US 8,846,762 B2. Issued September 30, 2014. https://patents.google.com/patent/US8846762B2. View Source
